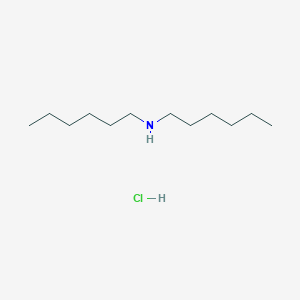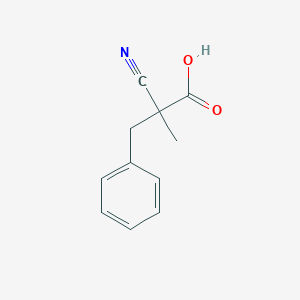
Di-n-hexylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-n-hexylammonium chloride is an organic compound with the chemical formula C12H27N·HCl. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-n-hexylammonium chloride can be synthesized through the reaction of di-n-hexylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where di-n-hexylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is then stirred at room temperature until the formation of the white crystalline product is complete. The product is filtered, washed with cold water, and dried under vacuum.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where di-n-hexylamine and hydrochloric acid are continuously fed into a reactor. The product is continuously removed, filtered, and dried. This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Di-n-hexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various ligands, such as tailed porphyrins, through induced fit and lipophilic interactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using sodium hydroxide can yield di-n-hexylamine.
Complexation Products: The major products are complexes formed with ligands like tailed porphyrins, which are studied for their binding affinities.
Aplicaciones Científicas De Investigación
Di-n-hexylammonium chloride has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems where its complexation properties can be advantageous.
Industry: It is used in the synthesis of other chemical compounds and materials, serving as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of di-n-hexylammonium chloride primarily involves its ability to form complexes with other molecules. The positively charged nitrogen atom interacts with negatively charged or neutral ligands, leading to the formation of stable complexes. These interactions are driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Comparación Con Compuestos Similares
- Di-n-butylammonium chloride
- Di-n-octylammonium chloride
- Di-n-decylammonium chloride
Comparison: Di-n-hexylammonium chloride is unique due to its specific chain length, which influences its physical and chemical properties. Compared to di-n-butylammonium chloride, it has a longer alkyl chain, resulting in different solubility and complexation behavior. Di-n-octylammonium chloride and di-n-decylammonium chloride, with even longer chains, exhibit further variations in their properties and applications. The specific chain length of this compound makes it suitable for certain applications where intermediate chain lengths are advantageous.
Propiedades
Número CAS |
2296-13-1 |
|---|---|
Fórmula molecular |
C12H28ClN |
Peso molecular |
221.81 g/mol |
Nombre IUPAC |
N-hexylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H |
Clave InChI |
RVRVJRQPLLZZTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCCCCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965167.png)


![DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965188.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)
